7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane
Description
Properties
CAS No. |
651733-01-6 |
|---|---|
Molecular Formula |
C8H4ClF13O |
Molecular Weight |
398.55 g/mol |
IUPAC Name |
7-chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane |
InChI |
InChI=1S/C8H4ClF13O/c1-23-3(11,2(9)10)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H3 |
InChI Key |
AXHRWDRHPHQYGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)Cl)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Stepwise Fluorination with Substitution
Strategy : Build the fluorinated chain incrementally, followed by methoxylation and chlorination.
Limitations : Radical chlorination may lack positional specificity.
Route 2: Fluorination of Chlorinated Precursor
Strategy : Replace chloro groups with fluorine in a pre-functionalized backbone.
Advantages : NFSI enables controlled fluorination without over-fluorination.
Critical Analysis of Fluorination Methods
Electrophilic vs. Radical Fluorination
| Method | Reagents | Selectivity | Yield | References |
|---|---|---|---|---|
| Electrophilic | NFSI, Selectfluor | High (β-position) | Moderate (50–70%) | |
| Radical | Cl2, F2, UV | Low (C7 specificity) | Low (30–50%) |
Functional Group Tolerance
The methoxy group must survive fluorination. Common fluorinating agents:
- NFSI : Compatible with ethers (no β-hydrogen elimination).
- DAST : Risk of ether cleavage under acidic conditions.
- ECF : Neutral conditions preserve methoxy groups.
Comparative Evaluation of Routes
| Route | Strengths | Weaknesses | Estimated Yield |
|---|---|---|---|
| 1 | Linear chain growth | Low chlorination selectivity | 30–40% |
| 2 | Controlled fluorination | Requires pre-chlorinated intermediate | 45–55% |
| 3 | Early methoxylation | Complex ECF setup | 35–45% |
Optimal Route : Route 2 (fluorination of chlorinated precursor) balances selectivity and yield.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Oxidation: Oxidized products with additional oxygen-containing functional groups.
Scientific Research Applications
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways: It may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with 7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane (CAS 78971-81-0), a related fluorinated alkoxy heptane derivative.
Functional Implications
- Stability : The higher fluorine content (13 vs. 12 F) in the target compound likely increases thermal and chemical stability due to stronger C-F bonds. However, the methoxy group may introduce hydrolytic sensitivity under acidic or basic conditions.
- Applications : Chlorine substituents are common in agrochemicals and pharmaceuticals, suggesting the target compound could serve as an intermediate in these fields. In contrast, the ethenyloxy derivative might be used in polymer or surfactant synthesis.
Biological Activity
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane (CAS Number: 651733-01-6) is a synthetic compound belonging to the class of perfluorinated hydrocarbons. Its unique structure includes multiple fluorine atoms that contribute to its distinctive chemical and biological properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C₈H₄ClF₁₃O
- Molecular Weight : 398.549 g/mol
- LogP : 4.9365 (indicating hydrophobic characteristics)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential applications in pharmacology and toxicology.
The biological mechanisms by which this compound exerts its effects are not fully elucidated in the literature. However, compounds with similar fluorinated structures often exhibit:
- Antimicrobial Activity : Potential to inhibit bacterial growth.
- Cell Membrane Interaction : Due to hydrophobic properties influencing membrane fluidity and integrity.
Toxicological Studies
Toxicological assessments have shown that exposure to high concentrations of perfluorinated compounds can lead to:
- Endocrine Disruption : Potential interference with hormonal functions.
- Cytotoxicity : Inducing cell death in various cell lines when exposed to elevated levels.
Case Studies
While direct case studies specifically involving this compound are sparse:
- Fluorinated Compounds in Medicine : Research has highlighted the use of structurally similar fluorinated compounds in developing pharmaceuticals due to their stability and bioactivity.
- Environmental Impact Studies : Investigations into perfluorinated chemicals have shown their persistence in the environment and potential bioaccumulation effects.
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Cytotoxicity | Endocrine Disruption |
|---|---|---|---|
| 7-Chloro-1.1... | Moderate | High | Possible |
| Similar Fluorinated Compound A | High | Moderate | Yes |
| Similar Fluorinated Compound B | Low | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
